Product packaging for Ac-WEHD-AFC TFA(Cat. No.:)

Ac-WEHD-AFC TFA

Cat. No.: B10765567
M. Wt: 952.8 g/mol
InChI Key: UELPUHYAUOLMOR-MROKUPSKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-WEHD-AFC (TFA) is a cell-permeable and fluorogenic peptide substrate specifically engineered for the sensitive and continuous assay of caspase-1 activity. The compound features the tetrapeptide sequence WEHD, which aligns with the optimal recognition sequence for caspase-1 (interleukin-1β converting enzyme), making it highly selective for this enzyme over other caspase family members. Upon cleavage by caspase-1, the AFC (7-Amino-4-trifluoromethylcoumarin) moiety is released, resulting in a significant increase in fluorescence (Ex/Em ~400/505 nm), allowing researchers to quantitatively monitor enzyme kinetics in real-time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H38F6N8O13 B10765567 Ac-WEHD-AFC TFA

Properties

Molecular Formula

C40H38F6N8O13

Molecular Weight

952.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H37F3N8O11.C2HF3O2/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20;3-2(4,5)1(6)7/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54);(H,6,7)/t26-,27-,28-,29-;/m0./s1

InChI Key

UELPUHYAUOLMOR-MROKUPSKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Theoretical Foundations of Protease Enzymology and Fluorometric Detection

Principles of Caspase-Mediated Proteolysis and Substrate Recognition

Caspases, a family of cysteine-aspartic proteases, are highly specific enzymes that cleave their substrates after an aspartic acid residue. The recognition and subsequent cleavage of a substrate are dictated by the amino acid sequence immediately preceding the cleavage site, specifically the four residues in the P4 to P1 positions. Ac-WEHD-AFC is designed to mimic a natural caspase substrate, with the tetrapeptide sequence Tryptophan-Glutamic acid-Histidine-Aspartic acid (WEHD) serving as the recognition motif.

The specificity of this interaction is governed by the unique architecture of the caspase active site, which is composed of several pockets (S1, S2, S3, and S4) that accommodate the corresponding amino acid side chains (P1, P2, P3, and P4) of the substrate.

S1 Pocket: This pocket in all caspases has a strong preference for the negatively charged side chain of aspartic acid (D) at the P1 position, anchoring the substrate in the correct orientation for catalysis.

S4 Pocket: The S4 pocket of inflammatory caspases, particularly caspase-1, is a large, hydrophobic pocket. This makes it well-suited to accommodate the bulky, aromatic side chain of tryptophan (W) at the P4 position of the substrate. This interaction is a key determinant of the high affinity of caspase-1 for the WEHD sequence.

S3 and S2 Pockets: The S3 pocket generally favors acidic residues like glutamic acid (E), while the S2 pocket's preferences can vary more among different caspases. The presence of glutamic acid (E) at P3 and histidine (H) at P2 in the WEHD sequence contributes to the substrate's specificity for group I caspases.

The catalytic mechanism of caspases involves a catalytic dyad composed of a cysteine and a histidine residue within the active site. The cysteine residue, acting as a nucleophile, attacks the carbonyl carbon of the peptide bond following the aspartic acid residue in the substrate. This leads to the formation of a tetrahedral intermediate and ultimately results in the cleavage of the peptide bond.

The WEHD sequence has been identified as a highly favorable, and in some contexts optimal, recognition motif for group I caspases, which include caspase-1, caspase-4, and caspase-5. This specificity makes Ac-WEHD-AFC an invaluable tool for studying the activity of these particular inflammatory caspases.

Table 1: Caspase Active Site Pockets and Substrate Residue Interactions for Ac-WEHD-AFC

Caspase Active Site Pocket Substrate Residue (Ac-WEHD-AFC) Amino Acid Key Interaction Characteristics
S4 P4 Tryptophan (W) Large, hydrophobic pocket accommodates the bulky indole (B1671886) side chain.
S3 P3 Glutamic Acid (E) Favorable interactions with the acidic side chain.
S2 P2 Histidine (H) Contributes to specificity.
S1 P1 Aspartic Acid (D) Strong preference for the negatively charged carboxylate side chain, essential for substrate binding and catalysis.

Mechanisms of Fluorometric Detection Utilizing 7-amino-4-trifluoromethylcoumarin (AFC) Cleavage

The detection of caspase activity using Ac-WEHD-AFC relies on the principle of fluorescence resonance energy transfer (FRET) and quenching. The intact substrate molecule contains the tetrapeptide recognition sequence covalently linked to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC).

In its conjugated form within the Ac-WEHD-AFC molecule, the fluorescence of the AFC moiety is effectively quenched. This quenching is due to the electronic interaction between the peptide and the fluorophore, which provides a non-radiative pathway for the decay of the excited state energy of the fluorophore.

Upon enzymatic cleavage of the peptide bond between the aspartic acid residue and the AFC molecule by an active caspase, the AFC is released. The free AFC is no longer subject to the quenching effect of the peptide and is able to fluoresce upon excitation with an appropriate wavelength of light. The intensity of the emitted fluorescence is directly proportional to the amount of cleaved substrate and, therefore, to the activity of the caspase enzyme.

The photophysical properties of the liberated AFC are central to its utility in these assays. It exhibits a distinct excitation and emission spectrum, allowing for its sensitive detection.

Table 2: Photophysical Properties of 7-amino-4-trifluoromethylcoumarin (AFC)

Property Value
Excitation Maximum (λex) ~400 nm
Emission Maximum (λem) ~505 nm
Appearance Fluorescent in the blue-green region of the visible spectrum

Theoretical Frameworks of Enzyme Kinetics Applied to Fluorogenic Substrate Hydrolysis

The hydrolysis of Ac-WEHD-AFC by caspases can be analyzed using the principles of enzyme kinetics, most commonly the Michaelis-Menten model. This model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).

The Michaelis-Menten equation is given by:

v₀ = (Vmax * [S]) / (Km + [S])

In the context of fluorogenic substrates like Ac-WEHD-AFC, the initial velocity (v₀) is determined by measuring the rate of increase in fluorescence intensity over time. By measuring this rate at various substrate concentrations, a saturation curve can be generated, from which the kinetic parameters Vmax and Km can be determined.

Km (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.

While specific, comprehensive kinetic data for Ac-WEHD-AFC with caspases-1, -4, and -5 are dispersed throughout the literature and can vary based on experimental conditions, the following table provides representative values and observations to illustrate the substrate preferences of these enzymes. It is important to note that direct comparisons of kcat/Km values between different studies should be made with caution due to variations in assay conditions.

Table 3: Representative Kinetic Parameters for Group I Caspases with WEHD-based Fluorogenic Substrates

Caspase Substrate Km (μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Notes
Caspase-1 Ac-WEHD-AFC/AMC ~10-50 Varies High Generally shows the highest catalytic efficiency for the WEHD sequence among the group I caspases.
Caspase-4 Ac-WEHD-AFC/AMC Varies Varies Moderate to High Efficiently cleaves WEHD-containing substrates, though often with slightly lower catalytic efficiency than caspase-1.
Caspase-5 Ac-WEHD-AFC/AMC Varies Varies Moderate Also recognizes and cleaves the WEHD sequence, contributing to its classification as a group I caspase.

Note: The values presented are approximate and intended for illustrative purposes. Actual kinetic constants can vary significantly depending on the specific fluorophore (AFC or AMC), buffer conditions, pH, temperature, and enzyme purity.

Advanced Methodologies for Ac Wehd Afc Tfa Utilization in Protease Assays

Preparation and Characterization of Recombinant Caspases for In Vitro Studies

The foundation of reliable in vitro protease assays is the availability of highly pure and active enzymes. Recombinant caspases for these studies are commonly produced in bacterial expression systems, such as E. coli. nih.gov This process involves cloning the DNA sequence of the caspase's catalytic domain into an expression plasmid. nih.gov Often, the caspase-recruitment domain (CARD) is omitted as it can hinder expression and purification due to its tendency to aggregate. nih.gov

The expression construct typically includes a poly-histidine (His)-tag, which facilitates a streamlined purification process using affinity chromatography, such as with Ni-nitrilotriacetic acid (Ni-NTA) agarose (B213101). nih.govjove.com A general workflow for this process is outlined below.

Table 1: General Protocol for Recombinant Caspase Production

Step Description
1. Plasmid Preparation Design and clone a construct encoding the caspase's catalytic domain (e.g., residues 94–377 for human caspase-4) with an N-terminal His-tag into a bacterial expression vector. nih.gov
2. Expression Transform the expression vector into a suitable E. coli strain. Grow the bacterial culture and induce protein expression with an agent like IPTG (isopropyl β-D-1-thiogalactopyranoside).
3. Lysis Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells, for example, by sonication. medchemexpress.com
4. Purification Centrifuge the lysate to pellet cellular debris and apply the supernatant, containing the soluble caspase, to a Ni-NTA agarose column. jove.com Wash the column to remove non-specifically bound proteins and then elute the His-tagged caspase.

| 5. Characterization | Analyze the purified caspase using SDS-PAGE to confirm its size and purity. jove.com Immunoblotting with an anti-His antibody can verify the protein's identity. jove.com The appearance of smaller molecular weight bands can indicate auto-processing, a sign of enzymatic activity. jove.com |

It is critical to perform subsequent enzymatic assays on the same day as the purification, as recombinant caspases can lose activity rapidly and are not suitable for long-term storage, even at -80°C. jove.com

Quantitative Fluorometric Assay Design for Caspase Activity Profiling

Quantitative assays using Ac-WEHD-AFC (TFA) are designed to measure the enzymatic activity of caspases by detecting the fluorescence of the liberated AFC reporter molecule. rndsystems.com The assay is typically performed in a multi-well plate format and read using a fluorometer or fluorescent microplate reader. cephamls.comabcam.com The basic principle involves incubating the enzyme (either purified or in a complex mixture like a cell lysate) with the substrate and monitoring the increase in fluorescence over time. nih.gov

Optimization of Reaction Buffer Composition and Ionic Environment

The catalytic activity of caspases is highly dependent on the conditions of the reaction buffer. A typical starting buffer for caspase assays includes a buffering agent to maintain pH, salts to control ionic strength, a reducing agent, and a detergent. nih.govnih.govconicet.gov.ar

Table 2: Common Components of Caspase Reaction Buffers

Component Typical Concentration Purpose Reference(s)
HEPES 50 mM pH buffering (typically at pH 7.2-8.0) nih.govnih.govwindows.net
NaCl 50-200 mM Maintain ionic strength nih.govconicet.gov.arwindows.net
KCl 50 mM Maintain ionic strength nih.govnih.govconicet.gov.ar
DTT 10 mM Reducing agent to maintain the active site cysteine nih.govnih.govconicet.gov.ar
CHAPS 0.1% Non-ionic detergent to prevent aggregation nih.govconicet.gov.ar

| EDTA | 10 mM | Chelating agent | windows.net |

Optimization is an empirical process. It involves systematically varying the pH and the concentration of each component to identify the conditions that yield the maximal and most stable enzymatic activity for the specific caspase being studied.

Determination of Optimal Substrate and Enzyme Concentrations

To ensure the assay is measuring enzyme activity accurately under steady-state conditions, it is crucial to determine the optimal concentrations of both the Ac-WEHD-AFC substrate and the caspase enzyme. The goal is to operate under conditions where the reaction rate is linearly proportional to the enzyme concentration and, for determining kinetic parameters, to test a range of substrate concentrations around the Michaelis constant (K_M). nih.gov

The process generally involves two sets of experiments:

Enzyme Titration: The concentration of Ac-WEHD-AFC is held constant (at a saturating level, if known) while the enzyme concentration is varied. The resulting reaction rates are plotted against enzyme concentration to find a range where the response is linear.

Substrate Titration: The enzyme concentration is fixed (within the linear range determined above), and the concentration of Ac-WEHD-AFC is varied. A typical range for this substrate might be from 0.3 µM to over 50 µM. nih.gov

A final concentration of 10 µM to 100 µM Ac-WEHD-AFC is often used for endpoint or kinetic assays. medchemexpress.comnih.govnih.gov

Real-time Kinetic Monitoring via Fluorescence Spectroscopy

The activity of caspases on the Ac-WEHD-AFC substrate is monitored by measuring the increase in fluorescence intensity over time. medchemexpress.commedchemexpress.com The free AFC fluorophore is excited at a wavelength of approximately 400 nm, and its emission is detected at around 505 nm. caymanchem.comabcam.combiomol.comabcam.com

For a real-time kinetic assay, measurements are taken at regular intervals (e.g., every 1-10 minutes) immediately after mixing the enzyme and substrate. medchemexpress.comnih.gov The reaction is typically carried out at a constant temperature, such as 37°C. abcam.comnih.govwindows.net This continuous monitoring allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

Data Processing and Analysis for Enzymatic Rate Determination

The raw data from the fluorescence spectrometer consists of fluorescence units plotted against time. The enzymatic rate is determined from the initial, linear phase of this plot. nih.gov

Calculate the Rate: The slope of the linear portion of the curve represents the reaction rate, typically expressed as arbitrary fluorescence units (AFU) per minute or second. medchemexpress.commedchemexpress.com

Standard Curve: To convert AFU into absolute product concentration (e.g., nanomoles of AFC released), a standard curve is generated using known concentrations of free AFC.

Michaelis-Menten Kinetics: When substrate titration experiments are performed, the initial rates (V₀) at different substrate concentrations ([S]) are fitted to the Michaelis-Menten equation: V₀ = (V_max * [S]) / (K_M + [S]). This analysis yields the key kinetic parameters K_M (substrate concentration at half-maximal velocity) and V_max (maximal reaction velocity), which characterize the enzyme's efficiency and capacity. nih.govyoutube.com

Application in Complex Biological Matrices: Cell Lysates and Purified Enzyme Systems

The Ac-WEHD-AFC substrate is versatile and can be used to measure caspase activity in both highly purified systems and complex biological mixtures like cell lysates. nih.govnih.govnih.gov

Purified Enzyme Systems: Using purified recombinant caspases allows for the detailed characterization of a single enzyme's kinetic properties and its interactions with inhibitors, without interference from other cellular components. nih.govnih.gov This is the standard approach for determining parameters like K_M and k_cat. nih.gov

| Challenges | Enzyme may behave differently than in a cellular context, risk of inactivation. jove.com | Potential for interference from other proteases or cellular components, difficult to attribute activity to a single caspase. nih.govresearchgate.net |

Integration into High-Throughput Screening (HTS) Platforms

The primary goal of integrating Ac-WEHD-AFC (TFA) assays into HTS is to screen large libraries of chemical compounds to identify potential inhibitors or activators of caspase-1. This process requires the adaptation of standard laboratory assays into a format that is robust, cost-effective, and scalable. Key to this integration are the miniaturization of the assay format and the automation of liquid handling and data acquisition steps.

Miniaturization is a critical step in adapting the Ac-WEHD-AFC (TFA) assay for HTS, primarily to reduce the cost per well by minimizing the consumption of expensive reagents and precious compound libraries. medchemexpress.com Moving from a standard 96-well plate to higher-density formats such as 384-well or 1536-well plates significantly increases throughput and conserves materials. nih.gov For instance, transitioning a screen from a 96-well to a 384-well format can reduce the required cell count and reagent volume by a factor of four or more. medchemexpress.com

This transition necessitates the use of sophisticated automation and liquid handling systems to manage the small volumes accurately and reproducibly. escholarship.org Automated liquid handlers are essential for dispensing nanoliter to microliter volumes of cell suspensions, Ac-WEHD-AFC (TFA) substrate, and library compounds into high-density plates. nih.gov These systems, ranging from small, application-specific platforms to large, integrated robotic systems, ensure precision and minimize the potential for human error, which is critical when dealing with sub-microliter volumes. nih.govox.ac.uk

A typical automated HTS workflow using Ac-WEHD-AFC (TFA) involves several steps:

Compound Plating: Robotic systems transfer compounds from a master library to assay plates, often creating serial dilutions.

Cell Dispensing: Automated dispensers seed cells (e.g., LPS-primed macrophages) into the high-density plates containing the test compounds. promega.com

Reagent Addition: After an appropriate incubation period with the compounds, a liquid handler adds the Ac-WEHD-AFC (TFA) substrate to each well to initiate the enzymatic reaction. rsc.org Homogeneous, "add-mix-measure" formats are preferred for their simplicity and suitability for automation.

Signal Detection: The plates are transferred by a robotic arm to a plate reader capable of detecting the fluorescent signal generated by the cleavage of AFC from the peptide substrate. rsc.org The release of free AFC is monitored over time, with excitation typically around 380-400 nm and emission at 460-540 nm. medchemexpress.comrsc.org

The following table illustrates a common miniaturization progression for a caspase-1 assay.

Feature96-Well Plate384-Well Plate1536-Well Plate
Total Assay Volume 100 - 200 µL20 - 50 µL2 - 10 µL
Cell Seeding Density 2-5 x 10^4 cells/well0.5-1 x 10^4 cells/well1-2 x 10^3 cells/well
Compound Volume 100 - 200 nL20 - 50 nL5 - 10 nL
Substrate Volume 20 - 50 µL5 - 10 µL1 - 2 µL
Throughput (Plates/Day) LowHighVery High
Reagent Cost per Well HighMediumLow

This table presents typical volume ranges for assay miniaturization. Actual volumes may vary based on specific assay conditions and instrumentation.

To ensure the reliability and quality of data from an HTS campaign, rigorous statistical validation is essential. The Z'-factor (pronounced Z-prime factor) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay. It provides a measure of the separation between the signals of the positive and negative controls, taking into account the data variation within these control groups.

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive control (pc) and negative control (nc):

Z'-factor = 1 - [ (3σpc + 3σnc) / |µpc - µnc| ]

In the context of an Ac-WEHD-AFC (TFA) assay for caspase-1 inhibitors:

Negative Control (nc): Represents maximal enzyme activity (e.g., cells + substrate + DMSO vehicle). This is the "high signal" control.

Positive Control (pc): Represents full inhibition of the enzyme (e.g., cells + substrate + a known potent caspase-1 inhibitor). This is the "low signal" control.

The interpretation of the Z'-factor value is standardized across the field:

Z' = 1: An ideal, but practically unattainable, assay.

1 > Z' ≥ 0.5: An excellent assay, suitable for HTS.

Elucidation of Substrate Specificity and Selectivity of Ac Wehd Afc Tfa

Detailed Specificity Analysis for Group I Caspases (Caspase-1, Caspase-4, and Caspase-5)

Ac-WEHD-AFC is primarily recognized as a fluorogenic substrate for the inflammatory caspases, also known as Group I caspases, which include caspase-1, caspase-4, and caspase-5. caymanchem.commerckmillipore.comlife-science-alliance.org The WEHD sequence was identified as the most favorable tetrapeptide recognition motif for caspase-1 through comprehensive screening studies. nih.gov Research has consistently shown that Ac-WEHD-AFC is effectively cleaved by these enzymes, making it a standard reagent for their activity assays. nih.govmedchemexpress.com

Caspase-1: Pioneering work using combinatorial substrate libraries demonstrated that the WEHD sequence was a significantly better substrate for caspase-1 than the previously considered optimal sequence, YVAD. The catalytic efficiency (kcat/KM) for the WEHD tetrapeptide was found to be approximately 50-fold higher than for the YVAD sequence. nih.gov Caspase-1 exhibits a strong preference for bulky, hydrophobic residues like tryptophan at the P4 position, which is a key determinant of this specificity. nih.gov

Caspase-4 and Caspase-5: These human caspases, orthologs of murine caspase-11, also efficiently process substrates with the WEHD motif. merckmillipore.comoup.com Studies have utilized Ac-WEHD-AFC and its chromogenic equivalent, Ac-WEHD-pNA, to measure the enzymatic activity of caspase-4 directly. nih.govnih.gov This activity is dependent on the dimerization and auto-processing of the caspase-4 enzyme. nih.govresearchgate.net While initial proteomic studies in cell lysates identified few endogenous substrates for caspase-4 and caspase-5, the direct enzymatic cleavage of Ac-WEHD-AFC by the purified enzymes is well-established, highlighting its utility as an in vitro tool. nih.govnih.gov Contrary to some reports, human caspase-5 has been shown to efficiently cleave cytokine precursors that contain similar tetrapeptide sequences. nih.gov

The following table summarizes the specificity of Ac-WEHD-AFC for Group I caspases based on available literature.

CaspaseGroupSubstrate RecognitionEfficacy of Ac-WEHD-AFC CleavageReference
Caspase-1I (Inflammatory)Prefers bulky hydrophobic P4 (e.g., Trp)High; ~50-fold more efficient than Ac-YVAD-AFC nih.gov
Caspase-4I (Inflammatory)Recognizes (W/L)EHD motifEffective substrate for activity assays life-science-alliance.orgnih.govnih.gov
Caspase-5I (Inflammatory)Recognizes (W/L)EHD motifRecognized as an effective fluorogenic substrate caymanchem.commerckmillipore.comoup.com

Comparative Protease Substrate Profiling Across the Caspase Family (e.g., Caspase-11 and Apoptotic Caspases)

While Ac-WEHD-AFC is a preferred substrate for Group I caspases, its selectivity is not absolute, and a degree of overlapping specificity exists across the broader caspase family. nih.gov

Caspase-11: This murine inflammatory caspase is the counterpart to human caspases-4 and -5. nih.gov However, its substrate preference differs slightly. Positional scanning library analysis revealed that while caspase-1 prefers tryptophan at the P4 position, caspase-11 shows a preference for branched residues like valine. researchgate.net This suggests that Ac-WEHD-AFC is a more optimal substrate for caspase-1 than for caspase-11. This difference in specificity aligns with functional distinctions, as caspase-4 can cleave certain substrates like human pro-IL-1β that its murine ortholog, caspase-11, cannot. life-science-alliance.org

Apoptotic Caspases (Group II & III): Apoptotic caspases generally exhibit different substrate preferences. Group II caspases (caspase-3, -7) preferentially cleave the DEXD motif, while Group III caspases (caspase-6, -8, -9) recognize sequences like (I/V/L)E(H/T)D. oup.com Despite these consensus sequences, cross-reactivity can occur. Studies using panels of fluorogenic substrates, including Ac-WEHD-AFC, have shown that some apoptotic caspases, particularly caspase-3, can cleave substrates designed for other caspases, although typically with lower efficiency. nih.gov This underscores the importance of using specific inhibitors or knockout models to confirm the identity of the active caspase in complex biological systems.

Caspase-14: Interestingly, caspase-14, which is primarily expressed in the epidermis, also exhibits a cleavage preference for the WEHD motif, indicating potential cross-reactivity with Ac-WEHD-AFC. life-science-alliance.orgoup.com

The table below provides a comparative overview of Ac-WEHD-AFC's utility across different caspases.

CaspaseGroup/FunctionPreferred P4-P1 MotifCleavage of WEHD MotifReference
Caspase-1Group I (Inflammatory)WEHD High nih.gov
Caspase-4Group I (Inflammatory)WEHD High nih.gov
Caspase-5Group I (Inflammatory)WEHD High merckmillipore.com
Caspase-11Inflammatory (Murine)V/L/I-E/H/G-H-DLower preference than Caspase-1 researchgate.net
Caspase-3Group II (Apoptotic)DEVDLow (potential for cross-reactivity) nih.govoup.com
Caspase-8Group III (Apoptotic)L/I/V-ETDLow oup.com
Caspase-14OtherWEHD / IETDHigh life-science-alliance.orgoup.com

Structural Determinants of the P4-P1 Tetrapeptide Sequence for Cleavage Efficiency

The high efficiency of Ac-WEHD-AFC cleavage by Group I caspases is determined by specific molecular interactions between the substrate's P4-P1 residues and the corresponding S4-S1 binding pockets in the enzyme's active site. nih.govnih.gov

P1-Aspartate: All caspases display a near-absolute requirement for an Aspartate (Asp) residue at the P1 position, which is the primary specificity determinant. nih.govoup.com The carboxylate side chain of the P1-Asp fits into a deep, positively charged S1 pocket in the caspase active site, forming critical salt bridges and hydrogen bonds that anchor the substrate for cleavage. nih.gov

P4-Tryptophan: The P4 residue is the major determinant of substrate specificity among different caspases. nih.gov The S4 subsite of caspase-1 is a large, hydrophobic pocket that favorably accommodates bulky aromatic residues like Tryptophan (Trp). nih.govresearchgate.net This strong interaction explains the high preference of caspase-1 for the WEHD sequence.

P3-Glutamate: A Glutamate (Glu) residue is generally preferred at the P3 position by most caspases. plos.org The negatively charged side chain of Glu interacts favorably with residues in the S3 pocket, contributing to binding affinity.

P2-Histidine: The S2 pocket of inflammatory caspases is larger than that of apoptotic caspases like caspase-3 and -7. nih.gov This larger pocket can readily accommodate the bulky imidazole (B134444) ring of the Histidine (His) residue at the P2 position of the WEHD substrate. researchgate.net Both caspase-1 and caspase-11 show a strong preference for histidine in the P2 position. researchgate.net

Methodologies for Comprehensive Subsite Preference Mapping (e.g., Hybrid Combinatorial Substrate Library Screening)

The determination of optimal caspase substrate sequences like WEHD relies on powerful high-throughput screening methodologies.

Positional Scanning Substrate Combinatorial Libraries (PS-SCL): This was the breakthrough technique used to define the specificities of the caspase family. nih.govnih.gov In this method, libraries of tetrapeptide substrates linked to a fluorescent reporter (like AFC or AMC) are created. Each library fixes one position (e.g., P4) with a specific amino acid while randomizing the other positions (P2 and P3). By measuring the rate of fluorescence release from each sub-library, the enzyme's preference at the fixed position can be determined. Repeating this for all positions allows for the construction of an optimal consensus sequence. nih.gov It was through this approach that WEHD was identified as the optimal sequence for caspase-1, surpassing the previously known YVHD sequence from its natural substrate, pro-IL-1β. nih.gov

Hybrid Combinatorial Substrate Library (HyCoSuL) Screening: This represents a significant advancement over traditional PS-SCL. The HyCoSuL method expands the chemical space surveyed by incorporating a large number of unnatural amino acids into the substrate library alongside the natural ones. nih.gov This allows for a more detailed probing of the enzyme's active site pockets (S1-S4) and can lead to the design of substrates and probes with dramatically enhanced catalytic efficiency and selectivity. nih.govresearchgate.net While initially demonstrated for other proteases, this methodology is applicable to any endopeptidase, including caspases, for developing highly specific and sensitive tools for research and diagnostics. nih.gov These comprehensive mapping techniques are essential for understanding protease biology and for the rational design of specific substrates and inhibitors.

Rigorous Enzyme Kinetic Characterization Using Ac Wehd Afc Tfa

Determination of Apparent Michaelis-Menten Constants (K_m^app)

The apparent Michaelis-Menten constant (K_m^app) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It provides an inverse measure of the affinity between the enzyme and its substrate under a specific set of experimental conditions. For the determination of K_m^app using Ac-WEHD-AFC, a series of kinetic assays are performed with a fixed concentration of a given caspase and varying concentrations of the substrate.

The general procedure involves:

Preparation of a range of Ac-WEHD-AFC substrate dilutions in an appropriate reaction buffer.

Initiation of the enzymatic reaction by adding a constant, known amount of the purified caspase isoform.

Continuous monitoring of the increase in fluorescence over time using a fluorometer. medchemexpress.com The initial reaction velocity (v₀) is calculated from the linear portion of the fluorescence-versus-time plot for each substrate concentration.

The resulting data (v₀ versus substrate concentration [S]) are then fitted to the Michaelis-Menten equation: v₀ = (V_max * [S]) / (K_m + [S])

Non-linear regression analysis of this data allows for the precise determination of both K_m^app and V_max.

The following interactive table illustrates hypothetical data from such an experiment to determine the K_m^app for Caspase-1 with Ac-WEHD-AFC.

Substrate Concentration [Ac-WEHD-AFC] (µM)Initial Velocity (v₀) (RFU/min)
2.5150.5
5.0260.8
10.0415.2
20.0601.7
40.0755.3
80.0860.1
160.0910.4

This table represents example data. A plot of this data would yield a hyperbolic curve from which K_m^app and V_max can be calculated.

Quantification of Catalytic Efficiency (k_cat/K_m) for Various Caspase Isoforms

Ac-WEHD-AFC is primarily recognized as a substrate for the inflammatory caspases (Group I), which include caspase-1, caspase-4, and caspase-5. abcam.com Kinetic studies have demonstrated that the WEHD sequence is a significantly better substrate for caspase-1 than the initially identified YVHD sequence (from the natural pro-IL-1β cleavage site) or the YVAD sequence. nih.gov The catalytic efficiency of caspase-1 for a WEHD-based substrate was found to be approximately 12-fold higher than for a YVHD-based substrate and 50-fold higher than for a YVAD-based substrate. nih.gov Comparative studies show that inflammatory caspases-1, -4, and mouse caspase-11 exhibit a strong preference for Ac-WEHD-AMC, a closely related substrate. nih.gov In contrast, executioner caspases like caspase-3 and -7 show minimal to no activity towards this substrate, preferring the DEVD sequence. nih.govnih.gov

The table below presents compiled research findings on the relative catalytic efficiency of various caspase isoforms with a WEHD-based fluorogenic substrate.

Caspase IsoformPeptide SubstrateRelative Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
Caspase-1Ac-WEHD-AMCHigh (e.g., ~190,000)
Caspase-4Ac-WEHD-AMCModerate to High
Caspase-5Ac-WEHD-AMCModerate to High
Caspase-11 (mouse)Ac-WEHD-AMCModerate to High
Caspase-3Ac-WEHD-AMCVery Low / Negligible
Caspase-7Ac-WEHD-AMCVery Low / Negligible
Caspase-8Ac-WEHD-AMCLow

Note: Data is compiled from studies using Ac-WEHD-AMC, which is kinetically comparable to Ac-WEHD-AFC. Absolute values can vary between studies, but the relative preferences are consistent. nih.govnih.gov

Active Site Titration Techniques for Precise Enzyme Concentration Determination

To accurately determine the catalytic constant (k_cat), the precise concentration of catalytically active enzyme in a preparation must be known. This cannot be reliably determined by simple protein concentration assays (e.g., Bradford or A₂₈₀), which measure total protein, including inactive or denatured enzyme. Active site titration is a method used to quantify the number of functional enzyme active sites. nih.gov

The technique involves using a titrant that reacts stoichiometrically and irreversibly with the enzyme's active site. For caspases, this is typically a peptide-based irreversible inhibitor, such as one with a chloromethylketone (CMK) or fluoromethylketone (FMK) warhead. nih.gov To determine the active concentration of a caspase preparation that cleaves Ac-WEHD-AFC, one could use a titrant like Ac-WEHD-CHO (an aldehyde inhibitor) or Ac-WEHD-FMK.

The general steps are:

A series of aliquots of the enzyme preparation are incubated with increasing concentrations of the irreversible inhibitor.

The inhibitor is allowed sufficient time to react completely with the active sites.

After incubation, the remaining enzyme activity in each aliquot is measured by adding the fluorogenic substrate, Ac-WEHD-AFC, at a saturating concentration.

The residual activity is plotted against the concentration of the inhibitor. The plot will show a linear decrease in activity, and the x-intercept of this line corresponds to the concentration of active enzyme sites in the original sample.

This value for the active enzyme concentration [E]t is then used to calculate k_cat from the V_max obtained in Michaelis-Menten experiments (V_max = k_cat * [E]t).

Computational Modeling of Proteolytic Reaction Dynamics

Computational modeling techniques, including molecular docking and molecular dynamics (MD) simulations, provide powerful insights into the structural basis of enzyme specificity and catalytic mechanism. These models complement experimental kinetic data by illustrating the precise interactions between the substrate, Ac-WEHD-AFC, and the caspase active site at an atomic level.

The high specificity of caspase-1 for the WEHD sequence is largely dictated by the architecture of its substrate-binding pockets, particularly the S4 pocket. nih.gov

Molecular Docking: This technique predicts the preferred binding orientation of the WEHD peptide within the caspase-1 active site. Modeling studies show that the large, hydrophobic indole (B1671886) side chain of the Tryptophan (W) residue at the P4 position fits snugly into the spacious and hydrophobic S4 binding pocket of caspase-1. This favorable interaction is a primary determinant of the substrate's high affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the enzyme-substrate complex over time. These simulations can reveal the conformational changes that occur upon substrate binding, the stability of the interactions within the active site, and the dynamic process leading to the cleavage of the peptide bond. By simulating the system's dynamics, researchers can understand how the precise positioning of the P1-Aspartate residue in the S1 pocket, facilitated by interactions at the P2, P3, and P4 positions, orients the scissile bond for optimal nucleophilic attack by the catalytic cysteine residue.

These computational approaches are invaluable for rationalizing the kinetic data obtained experimentally and for guiding the design of new, even more specific substrates or potent inhibitors.

Diverse Applications in Cellular and Molecular Biology Research

Investigating Caspase-1 Activation and Regulation in Inflammatory Signaling Pathways

Ac-WEHD-AFC (TFA) is instrumental in quantifying the activity of caspase-1, a key protease in the inflammatory response. medchemexpress.commedchemexpress.com The compound consists of a specific four-amino-acid peptide sequence, Trp-Glu-His-Asp (WEHD), which is recognized and cleaved by active caspase-1. nih.gov This peptide is conjugated to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the fluorescence of AFC is quenched. However, upon cleavage by caspase-1, AFC is released, and its fluorescence can be measured, providing a direct indication of enzyme activity. nih.gov

The assay typically involves lysing cells to release their contents, followed by incubation of the lysate with Ac-WEHD-AFC. medchemexpress.commedchemexpress.com The resulting fluorescence is then measured over time using a fluorometer, with excitation and emission wavelengths around 400 nm and 505 nm, respectively. researchgate.net This method allows for the sensitive and real-time monitoring of caspase-1 activation in response to various stimuli.

Research has utilized this assay to elucidate the regulation of caspase-1 activation. For instance, studies have investigated the role of cellular inhibitors of apoptosis proteins (cIAPs) in inflammasome-mediated caspase-1 activation. medchemexpress.com By transfecting cells with different cIAP members and then measuring caspase-1 activity with Ac-WEHD-AFC, researchers can determine the impact of these proteins on the inflammatory signaling cascade. medchemexpress.com

A bioluminescent-based assay using a related substrate, Z-WEHD-aminoluciferin, further highlights the importance of the WEHD sequence for specific and rapid determination of caspase-1 activation in cultured cells. researchgate.net This demonstrates the adaptability of the core peptide sequence for various detection methodologies.

Interactive Data Table: Caspase-1 Assay Parameters

ParameterDescriptionValueReference
SubstratePeptide sequence recognized by caspase-1Ac-WEHD-AFC medchemexpress.comnih.gov
FluorophoreReleased upon cleavage7-amino-4-trifluoromethylcoumarin (AFC) nih.gov
Excitation WavelengthFor detection of free AFC~400 nm researchgate.net
Emission WavelengthFor detection of free AFC~505 nm researchgate.net

Role in Mechanistic Studies of Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death that is critically dependent on the activation of caspase-1. nih.gov This process plays a crucial role in the host defense against pathogens and in the pathology of various inflammatory diseases. nih.gov Ac-WEHD-AFC has been a key reagent in dissecting the molecular mechanisms of pyroptosis by allowing for the precise measurement of caspase-1 activity, the central executioner of this cell death pathway.

Studies have shown that upon activation of the inflammasome, a multiprotein complex, pro-caspase-1 is cleaved to its active form. nih.gov This active caspase-1 then proceeds to cleave downstream targets, including pro-inflammatory cytokines and gasdermin D (GSDMD). The cleavage of GSDMD by caspase-1 is a pivotal event in pyroptosis, leading to the formation of pores in the cell membrane, subsequent cell lysis, and the release of inflammatory cellular contents.

The use of Ac-WEHD-AFC allows researchers to correlate the level of caspase-1 activity with the downstream events of pyroptosis. For example, in studies using human monocyte cell lines like THP-1, treatment with inflammasome activators such as lipopolysaccharide (LPS) and ATP leads to a significant increase in caspase-1 activity as measured by the cleavage of Ac-WEHD-AFC. nih.gov This increased activity can then be linked to the release of mature inflammatory cytokines and the induction of cell death. Furthermore, the stability of released active caspase-1 has been assessed using this substrate, demonstrating its prolonged activity in the extracellular space. nih.gov

Assessment of Caspase-Related Signaling in Disease Models (e.g., Tumorigenesis and Inflammatory Disorders)

The measurement of caspase-1 activity using Ac-WEHD-AFC serves as a valuable biomarker and investigative tool in various disease models, including cancer and inflammatory disorders.

In the context of inflammatory diseases, elevated caspase-1 activity is often a hallmark of the underlying pathology. For instance, in adult-onset Still's disease (AOSD), a systemic autoinflammatory condition, patients exhibit significantly higher levels of serum caspase-1 compared to healthy individuals or patients with other rheumatic diseases like rheumatoid arthritis. nih.gov Studies have demonstrated a strong positive correlation between serum caspase-1 levels and disease activity scores in AOSD patients. nih.gov Furthermore, the cleaved, active form of caspase-1 (p20) has been detected in the serum of patients with active AOSD. nih.gov

In the realm of oncology, the role of caspase-1 is more complex and can be context-dependent. Research in breast cancer has shown that lower expression of Caspase-1 in tumor tissues may be associated with increased cell proliferation and invasion. nih.gov In a study using the MDA-MB-231 breast cancer cell line, inhibition of caspase-1 activity led to enhanced proliferation and invasion, while apoptosis was reduced. nih.gov While this particular study used a different caspase-1 inhibitor for functional assays, the principle of assessing caspase-1's role in cancer progression is a key application area for substrates like Ac-WEHD-AFC.

Interactive Data Table: Serum Caspase-1 Levels in Disease

Patient GroupMedian Serum Caspase-1 (ng/mL)Comparisonp-valueReference
Adult-Onset Still's Disease (AOSD)419.33vs. RA< 0.001 nih.gov
Adult-Onset Still's Disease (AOSD)419.33vs. HC< 0.001 nih.gov
Rheumatoid Arthritis (RA)6.98-- nih.gov
Healthy Controls (HC)5.85-- nih.gov

Strategic Utility in the Identification and Characterization of Protease Inhibitors and Activators

The fluorogenic nature of the Ac-WEHD-AFC assay makes it highly suitable for high-throughput screening (HTS) to identify and characterize novel inhibitors and activators of caspase-1. nih.gov The simplicity and sensitivity of the assay allow for the rapid testing of large compound libraries.

In a typical HTS setup, recombinant active caspase-1 is incubated with Ac-WEHD-AFC in the presence of individual compounds from a chemical library. A decrease in the fluorescent signal compared to a control (with no compound) indicates that the compound is a potential inhibitor of caspase-1. Conversely, an increase in fluorescence would suggest an activating effect.

This approach has been successfully employed to discover novel, non-peptide caspase inhibitors. nih.gov Such screening efforts have identified compounds that act as allosteric inhibitors, binding to sites on the enzyme other than the active site, which can offer greater selectivity. nih.gov For example, a screen of a large compound library led to the identification of a class of inhibitors that bind to the dimerization interface of caspases, preventing their activation. nih.gov

Furthermore, once potential inhibitors are identified, Ac-WEHD-AFC can be used in kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitor's potency (e.g., IC50 or Ki values). This detailed characterization is crucial for the development of new therapeutic agents targeting caspase-1-mediated inflammation.

Interactive Data Table: Principles of HTS for Caspase-1 Modulators

StepDescriptionKey ReagentOutcomeReference
1. Assay SetupRecombinant active caspase-1 is aliquoted into microplate wells.Recombinant Caspase-1- nih.gov
2. Compound AdditionIndividual compounds from a library are added to the wells.Chemical Library- nih.gov
3. Substrate AdditionAc-WEHD-AFC is added to initiate the enzymatic reaction.Ac-WEHD-AFC- nih.gov
4. Signal DetectionFluorescence is measured over time.FluorometerQuantitative data on enzyme activity. nih.gov
5. Hit IdentificationWells with significantly altered fluorescence are identified as "hits".-List of potential modulators. nih.gov

Emerging Research Avenues and Prospective Developments

Rational Design and Synthesis of Ac-WEHD-AFC (TFA) Analogs with Tailored Properties

The rational design and synthesis of analogs of Ac-WEHD-AFC (TFA) represent a promising frontier for developing probes with enhanced specificity, improved kinetic properties, and novel functionalities. While the WEHD sequence is a favorable recognition motif for caspase-1, research into other caspase substrates has demonstrated that modifications to the peptide backbone can significantly alter enzyme selectivity and efficiency. nih.gov

Detailed structure-activity relationship (SAR) studies on various caspase inhibitors and substrates form the foundation for the rational design of new Ac-WEHD-AFC analogs. nih.gov The primary goal is often to enhance selectivity for a specific caspase, thereby reducing cross-reactivity with other proteases that may be present in a complex biological sample. For instance, studies on caspase-3 and -7 substrates have shown that substitutions at the P2 and P3 positions of the tetrapeptide sequence can dramatically influence selectivity. nih.gov Although the WEHD sequence is preferred by caspase-1, it is not entirely exclusive, and analogs could be designed to further discriminate between caspase-1 and the closely related caspase-5 or even caspase-11, which also recognizes an (I/L/V/P)EHD motif.

The process of creating these tailored analogs involves solid-phase peptide synthesis (SPPS), a well-established method for constructing peptide chains. semanticscholar.org This technique allows for the precise incorporation of both natural and unnatural amino acids into the WEHD sequence. For example, replacing the tryptophan at the P4 position or the histidine at the P2 position with non-proteinogenic amino acids could alter the binding affinity and specificity for the S4 and S2 pockets of the target caspase, respectively. Furthermore, modifications are not limited to the peptide sequence. The AFC fluorophore itself can be replaced with other reporter groups to shift the fluorescence emission to different wavelengths, which is particularly useful for multiplex assays with other fluorescent probes.

Moreover, the principles of "pro-sequence engineering," where modifications to a pro-peptide can influence the final conformation and specificity of a protease, offer an intriguing, albeit indirect, approach to understanding the structural requirements for optimal WEHD recognition. nih.gov By understanding how caspases recognize their native substrates, researchers can better design synthetic substrates like Ac-WEHD-AFC analogs for more precise applications. nih.gov The synthesis of irreversible inhibitors based on the WEHD sequence, such as Z-WEHD-FMK, which covalently binds to the active site of the caspase, also provides valuable insights into the design of more potent and specific probes. medchemexpress.comrndsystems.com

Integration with Advanced Bioanalytical Techniques for Enhanced Protease Characterization

The utility of Ac-WEHD-AFC (TFA) is significantly amplified when integrated with advanced bioanalytical techniques. These combinations allow for a more comprehensive and quantitative characterization of caspase activity in a variety of contexts.

One of the most powerful integrations is with Fluorescence Resonance Energy Transfer (FRET)-based assays . nih.gov By designing FRET-based substrates that incorporate the WEHD sequence, it is possible to develop ratiometric sensors for caspase activity. In such a system, the cleavage of the WEHD linker by a caspase separates a donor and an acceptor fluorophore, leading to a measurable change in the FRET signal. This approach offers higher sensitivity and is less susceptible to artifacts such as changes in probe concentration or excitation light intensity. acs.orgacs.org The development of such FRET probes allows for real-time kinetic analysis of caspase activity in solution and within living cells.

Beyond fluorescence-based methods, mass spectrometry offers a powerful tool for identifying the specific cleavage products generated by caspases. By incubating a potential protein substrate with a purified caspase, researchers can identify the exact cleavage sites, providing a more biologically relevant understanding of caspase function than can be obtained with small peptide substrates alone. This information can then be used to validate the specificity of probes like Ac-WEHD-AFC and to design new substrates that more closely mimic natural cleavage sites.

Another emerging area is the development of electrochemical biosensors for protease activity. nih.gov While not yet widely applied to Ac-WEHD-AFC, the principle involves immobilizing a WEHD-containing peptide onto an electrode. Cleavage of the peptide by a caspase would alter the electrochemical properties of the electrode surface, providing a label-free and highly sensitive method for detecting protease activity.

Furthermore, the combination of Ac-WEHD-AFC with other fluorogenic substrates for different caspases in multiplex assays allows for the simultaneous monitoring of multiple protease activities within the same sample. researchgate.net For instance, by using substrates with distinct fluorophores, such as AFC for caspase-1 and a rhodamine-based reporter for caspase-3, researchers can dissect the complex interplay between different caspase pathways in apoptosis and inflammation. portlandpress.com

Exploration in Unraveling Novel Biological Roles of Caspases

Ac-WEHD-AFC (TFA) and its future analogs are pivotal in exploring the expanding biological roles of inflammatory caspases. While the function of caspase-1 in processing pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 is well-documented, the precise roles of other WEHD-recognizing caspases, such as caspase-4 and -5 in humans (or their murine ortholog, caspase-11), are still being elucidated.

A key area of investigation is the inflammasome , a multi-protein complex that activates inflammatory caspases. rndsystems.com The activation of the inflammasome is a critical event in the innate immune response to pathogens and cellular stress. Ac-WEHD-AFC provides a direct means to measure the enzymatic activity of caspase-1, the central effector of most inflammasomes. By using this substrate in cell-based assays, researchers can screen for novel activators and inhibitors of the inflammasome, providing valuable insights into diseases ranging from autoinflammatory syndromes to neurodegenerative disorders. For example, studies have used this substrate to demonstrate caspase-1 activation in response to various stimuli, including bacterial toxins and crystalline substances like monosodium urate.

Furthermore, there is growing evidence for non-apoptotic and non-inflammatory roles of caspases in cellular processes such as differentiation, proliferation, and cell migration. nih.gov The specific cleavage of a limited set of cellular substrates by caspases can modulate cellular functions without leading to cell death. Highly specific and sensitive probes based on the WEHD sequence can help to identify and characterize these subtle caspase activities in different cellular contexts. For instance, a highly sensitive Ac-WEHD-AFC analog could potentially detect low levels of caspase activity that are not associated with overt inflammation or apoptosis, thereby uncovering novel signaling pathways.

The study of pyroptosis , a pro-inflammatory form of programmed cell death initiated by inflammatory caspases, is another area where Ac-WEHD-AFC is instrumental. Pyroptosis is characterized by the cleavage of gasdermin D by caspase-1 or caspase-11, leading to the formation of pores in the cell membrane. By monitoring caspase-1 activation with Ac-WEHD-AFC and correlating it with the release of cellular contents, researchers can dissect the molecular mechanisms of pyroptosis and its role in infectious and inflammatory diseases.

Potential for Real-Time Monitoring of Protease Activity in Dynamic Cellular Environments

A significant future direction for Ac-WEHD-AFC and its derivatives lies in the real-time monitoring of protease activity within living cells and even whole organisms. Standard assays often rely on cell lysates, which provide only a snapshot in time and lose the spatial information of where the caspase is active within the cell.

To overcome this, researchers are developing cell-permeable fluorogenic substrates . While Ac-WEHD-AFC itself has limited cell permeability, analogs can be synthesized with modifications that facilitate their entry into the cytoplasm. semanticscholar.org For instance, the addition of a cell-penetrating peptide (CPP) to the WEHD-AFC core can shuttle the probe across the cell membrane, allowing for the direct visualization of caspase activity in living cells using fluorescence microscopy.

Another approach is the development of genetically encoded biosensors . These biosensors can be expressed directly within cells and are designed to produce a fluorescent or bioluminescent signal upon cleavage by a specific caspase. A FRET-based biosensor, for example, could consist of two fluorescent proteins linked by a WEHD-containing peptide. Cleavage of the linker by an active inflammatory caspase would disrupt FRET, leading to a change in the emitted light that can be imaged in real-time. acs.org

These advanced probes enable the study of caspase activation with high spatial and temporal resolution. Researchers can observe, for instance, whether caspase-1 is activated throughout the cytoplasm or localized to specific subcellular compartments, such as the inflammasome complex itself. They can also follow the dynamics of caspase activation in response to various stimuli, providing a much more nuanced understanding of the cellular decision-making processes that lead to inflammation or cell death. semanticscholar.org

The ability to monitor caspase activity in real-time in dynamic cellular environments is not only crucial for fundamental research but also holds great promise for drug discovery. Cell-based high-throughput screening assays using such probes could be used to identify new modulators of caspase activity with therapeutic potential. semanticscholar.org

Q & A

Q. How should researchers design experiments using Ac-WEHD-AFC (TFA) to measure caspase-1 activity in vitro?

Ac-WEHD-AFC (TFA) is a fluorogenic substrate optimized for caspase-1. A typical protocol involves:

  • Preparing a 10 mM stock solution in DMSO, diluted to working concentrations (e.g., 50–100 µM) in assay buffers .
  • Incubating the substrate with enzyme-containing lysates (e.g., 10–500 nM caspase-1) at 37°C.
  • Measuring fluorescence every minute for 60 minutes using a microplate reader (ex: 380 nm, em: 460 nm) to track AFC release .
  • Including controls (e.g., caspase inhibitors or knockout lysates) to validate specificity.

Q. What are the solubility and stability considerations for preparing Ac-WEHD-AFC (TFA) stock solutions?

The compound has limited aqueous solubility (~50 mg/mL in H₂O) but dissolves well in DMSO (~100 mg/mL). For long-term storage:

  • Store lyophilized powder at -20°C (3 years) or 4°C (2 years).
  • Prepare DMSO stock solutions (25–50 mg/mL) and aliquot to avoid freeze-thaw cycles.
  • For in vitro assays, mix DMSO stocks with co-solvents like PEG300 or SBE-β-CD to enhance solubility and reduce aggregation .
Solubility Data
Solvent
DMSO
H₂O
PEG300/Saline

Q. How do researchers determine optimal substrate concentrations for caspase-1 kinetic assays?

  • Perform substrate titration (e.g., 10–200 µM) while holding enzyme concentration constant (e.g., 150 nM).
  • Calculate initial velocity (RFU/min) and plot against substrate concentration to identify the linear range.
  • Exclude data where substrate depletion exceeds 10% to maintain steady-state conditions .

Q. What methodological steps ensure accurate fluorescence measurements in caspase-1 activity assays?

  • Pre-warm reagents to 37°C to minimize temperature-dependent fluorescence variability.
  • Use black-walled microplates to reduce background noise.
  • Normalize fluorescence readings to a blank (substrate without enzyme).
  • Validate instrument settings (e.g., cutoff filters at 435 nm) to exclude interference .

Q. Why are enzyme concentrations below 150 nM challenging for kinetic studies with Ac-WEHD-AFC (TFA)?

At low enzyme concentrations (<150 nM), substrate depletion occurs rapidly, leading to non-linear kinetics and unreliable steady-state measurements. This necessitates higher enzyme concentrations (150–500 nM) to maintain detectable signal-to-noise ratios .

Advanced Research Questions

Q. How can researchers address discrepancies in kinetic data caused by caspase-1 dimerization or cooperativity?

Caspase-1 exhibits substrate-induced dimerization, which complicates Michaelis-Menten kinetics. To resolve this:

  • Use global fitting models (e.g., Hill equation) to analyze sigmoidal activity curves.
  • Compare activity at varying enzyme concentrations (10–500 nM) to identify cooperative effects.
  • Include negative controls (e.g., monomeric caspase-1 mutants) to isolate dimerization impacts .

Q. What statistical methods are recommended for analyzing caspase-1 activity data derived from Ac-WEHD-AFC (TFA)?

  • Perform linear regression on initial velocity data (first 10–20% of reaction progress) to calculate slopes (RFU/min).
  • Use Shapiro-Wilk tests to assess data normality.
  • Apply parametric paired t-tests (for technical replicates) or unpaired t-tests (for biological replicates) with GraphPad Prism .

Q. How should researchers interpret non-linear kinetics in Ac-WEHD-AFC (TFA)-based assays?

Non-linearity may arise from:

  • Substrate inhibition : Test higher substrate concentrations (e.g., >200 µM) for reduced activity.
  • Enzyme inactivation : Include time-course controls to monitor enzyme stability.
  • Allosteric regulation : Evaluate caspase-1 mutants lacking regulatory domains .

Q. What strategies improve reproducibility of Ac-WEHD-AFC (TFA) assays across different laboratory conditions?

  • Standardize buffer composition (e.g., CHEGG buffer: 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% glycerol, 10 mM DTT).
  • Pre-treat lysates with protease inhibitors (e.g., PMSF) to prevent non-specific degradation.
  • Validate lot-to-lot variability of the substrate using positive controls .

Q. How can researchers validate the specificity of Ac-WEHD-AFC (TFA) for caspase-1 over related caspases (e.g., caspase-4/5)?

  • Compare activity in caspase-1 knockout vs. wild-type lysates.
  • Test inhibition profiles with selective inhibitors (e.g., Ac-YVAD-CMK for caspase-1).
  • Use orthogonal assays (e.g., Western blot for cleaved IL-1β) to confirm functional caspase-1 activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.